molecular formula C18H20O4 B14713631 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate CAS No. 21111-80-8

4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate

Cat. No.: B14713631
CAS No.: 21111-80-8
M. Wt: 300.3 g/mol
InChI Key: VWHTWWIQMBIRNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-2,3,5,6-tetramethylphenol with 4-methoxybenzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylphenyl 4-methoxybenzoate
  • 4-Hydroxy-2,3,5,6-tetramethylphenyl 3-methoxybenzoate
  • 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-ethoxybenzoate

Uniqueness

4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate is unique due to its specific arrangement of hydroxy, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

21111-80-8

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(4-hydroxy-2,3,5,6-tetramethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C18H20O4/c1-10-12(3)17(13(4)11(2)16(10)19)22-18(20)14-6-8-15(21-5)9-7-14/h6-9,19H,1-5H3

InChI Key

VWHTWWIQMBIRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)OC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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